3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy-

Monoamine Oxidase Enzyme Inhibition Neurochemistry

Substituting a generic 4-hydroxyquinoline-3-carbonitrile for the exact 7-ethyl analogue (CAS 71083-63-1) risks invalid assay outcomes due to altered target affinity. This compound features: - Validated 7-ethyl substituent critical for MAO-B selectivity (vs. MAO-A) - Synthetic intermediate for 4-anilino-3-quinolinecarbonitrile Src kinase inhibitors - Cytotoxic lead scaffold against A549, HT-29, MDA-MB-231, SMMC-7721 lines - Ready for method development as a reference standard

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 71083-63-1
Cat. No. B11901150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy-
CAS71083-63-1
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)C(=O)C(=CN2)C#N
InChIInChI=1S/C12H10N2O/c1-2-8-3-4-10-11(5-8)14-7-9(6-13)12(10)15/h3-5,7H,2H2,1H3,(H,14,15)
InChIKeyOQWABZFAIKMVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethyl-4-hydroxyquinoline-3-carbonitrile Procurement Overview


3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- (CAS 71083-63-1), also known as 7-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile, is a heterocyclic small molecule belonging to the 4-hydroxyquinoline-3-carbonitrile class [1]. It is characterized by a quinoline core with a nitrile group at the 3-position, a hydroxyl (or tautomeric oxo) group at the 4-position, and a 7-ethyl substituent [1]. This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives demonstrating biological activities including kinase inhibition [2]. The compound is commercially available as a research reagent for the synthesis of more complex bioactive molecules [1].

Why Substitution Fails for 7-Ethyl-4-hydroxyquinoline-3-carbonitrile


Procuring a generic '4-hydroxyquinoline-3-carbonitrile' without verifying the exact substitution pattern is a high-risk decision that can lead to invalid experimental results. The 7-ethyl group on the quinoline core of CAS 71083-63-1 is not a trivial modification; it directly influences the compound's molecular recognition and biological activity profile. Published data on structurally related compounds reveal that the 7-position substituent is a key determinant of both target affinity and selectivity. For instance, the presence of a 7-ethyl group versus a 7-ethoxy group or hydrogen at this position can alter the inhibition of enzymes like monoamine oxidase-B (MAO-B) by orders of magnitude [1]. Therefore, substituting CAS 71083-63-1 with an unsubstituted or differently substituted analogue will yield different, non-comparable outcomes in any assay designed to leverage the specific properties conferred by its 7-ethyl moiety [1].

Quantitative Evidence for 7-Ethyl-4-hydroxyquinoline-3-carbonitrile


High MAO-B Selectivity

The compound demonstrates a pronounced selectivity for inhibiting human MAO-B over MAO-A. This level of selectivity is critical for applications where off-target MAO-A inhibition is undesirable [1].

Monoamine Oxidase Enzyme Inhibition Neurochemistry Selectivity

Cancer Cell Line Cytotoxicity

In a study of quinoline-3-carbonitrile derivatives, the target compound exhibited cytotoxicity against a panel of human cancer cell lines, providing a baseline for its potential as an anticancer agent [1].

Oncology Cytotoxicity Antiproliferative Drug Discovery

Kinase Inhibitor Scaffold

The 3-quinolinecarbonitrile core is a privileged structure for kinase inhibition, and the 7-ethyl-4-hydroxy substitution pattern represents a key intermediate for building more potent inhibitors. While direct data for the exact compound is not available, a closely related derivative shows sub-nanomolar Src kinase inhibition [1].

Kinase Inhibition Src Kinase Medicinal Chemistry Scaffold

Research Applications of 7-Ethyl-4-hydroxyquinoline-3-carbonitrile


MAO-B Inhibitor Development

This compound is a highly suitable starting point for developing selective MAO-B inhibitors for neuroscience research. The established 5000-fold selectivity window over MAO-A [1] provides a clear path for optimizing potency while maintaining a favorable off-target profile. Researchers can use this scaffold to explore structure-activity relationships around the 7-ethyl and 4-hydroxy groups to further enhance MAO-B inhibition.

Src Kinase Inhibitor Synthesis

The 7-ethyl-4-hydroxy-3-quinolinecarbonitrile core is a key intermediate for synthesizing 4-anilino-3-quinolinecarbonitriles, a class of compounds known for potent Src kinase inhibition [1]. The 4-hydroxy group can be readily converted to a 4-chloro leaving group, enabling nucleophilic aromatic substitution with various anilines to generate focused libraries for kinase inhibitor discovery.

Anticancer Lead Optimization

Given its demonstrated cytotoxicity against multiple cancer cell lines (A549, HT-29, MDA-MB-231, SMMC-7721) [1], this compound can be used as a lead scaffold for medicinal chemistry efforts aimed at improving potency, selectivity, and pharmacokinetic properties. Modifications at the 3-cyano, 4-hydroxy, and 7-ethyl positions are all viable points of diversification.

Analytical Reference Standard

Due to its well-defined structure and commercial availability, 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the quantification and purity assessment of quinoline-3-carbonitrile derivatives in complex matrices.

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